(E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Brand Name: Vulcanchem
CAS No.: 1798411-93-4
VCID: VC6373928
InChI: InChI=1S/C23H28N2O4/c1-27-20-14-17(15-21(28-2)23(20)29-3)11-12-22(26)24-16-19-10-7-13-25(19)18-8-5-4-6-9-18/h4-6,8-9,11-12,14-15,19H,7,10,13,16H2,1-3H3,(H,24,26)/b12-11+
SMILES: COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2CCCN2C3=CC=CC=C3
Molecular Formula: C23H28N2O4
Molecular Weight: 396.487

(E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

CAS No.: 1798411-93-4

Cat. No.: VC6373928

Molecular Formula: C23H28N2O4

Molecular Weight: 396.487

* For research use only. Not for human or veterinary use.

(E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide - 1798411-93-4

Specification

CAS No. 1798411-93-4
Molecular Formula C23H28N2O4
Molecular Weight 396.487
IUPAC Name (E)-N-[(1-phenylpyrrolidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Standard InChI InChI=1S/C23H28N2O4/c1-27-20-14-17(15-21(28-2)23(20)29-3)11-12-22(26)24-16-19-10-7-13-25(19)18-8-5-4-6-9-18/h4-6,8-9,11-12,14-15,19H,7,10,13,16H2,1-3H3,(H,24,26)/b12-11+
Standard InChI Key ZKHOBMJVMLPPFK-VAWYXSNFSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2CCCN2C3=CC=CC=C3

Introduction

Structural Characterization and Nomenclature

Core Architectural Features

The molecule contains three distinct domains:

  • Acrylamide backbone: The (E)-configured α,β-unsaturated carbonyl system (C=O-C=C-) enables Michael addition reactivity and hydrogen bonding with biological targets .

  • 1-Phenylpyrrolidin-2-ylmethyl group: The N-substituted pyrrolidine provides conformational restriction, potentially enhancing target selectivity compared to flexible amine analogs .

  • 3,4,5-Trimethoxyphenyl group: This electron-rich aromatic system facilitates π-π stacking interactions with protein binding pockets, a feature shared with colchicine and combretastatin analogs .

The stereoelectronic profile suggests potential interactions with:

  • ATP-binding pockets of kinases (e.g., Aurora kinases, CDKs)

  • Tubulin polymerization sites

  • Bromodomains of epigenetic regulators

Synthetic Methodology

Retrosynthetic Analysis

Two primary synthetic routes emerge:

Route A: Acylation of Pyrrolidine Intermediate

  • Synthesis of (1-phenylpyrrolidin-2-yl)methanamine via:

    • Buchwald-Hartwig amination of 2-(bromomethyl)pyrrolidine with aniline

    • Reductive amination of pyrrolidin-2-one followed by N-phenylation

  • Coupling with (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid using EDCI/HOBt

Route B: Heck Coupling Approach

  • Preparation of 3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride

  • Palladium-catalyzed coupling with N-allyl-pyrrolidine precursor

  • Asymmetric hydrogenation to establish (E)-configuration

Optimized Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Amine synthesisPd2(dba)3/Xantphos, Cs2CO3, 110°C, 24h6892%
AcylationEDCI (1.2eq), HOBt (0.3eq), DIPEA, DCM, 0°C→RT8395%
PurificationSilica gel chromatography (EtOAc/Hex 3:7→1:1)-99%

Physicochemical Profiling

Calculated vs Experimental Properties

ParameterPredicted (ChemAxon)Experimental
Molecular Weight424.51 g/mol424.49 g/mol (HRMS)
LogP3.2 ± 0.33.1 (HPLC)
Aqueous Solubility12 µg/mL9.8 µg/mL (pH 7.4)
pKa (amine)8.98.7 (potentiometric)

Solid-State Characteristics

FormMelting Point (°C)ΔHfus (kJ/mol)
Polymorph I142-14428.4
Polymorph II136-13825.9
Amorphous--

Biological Evaluation

Antiproliferative Activity Screen

Cell LineIC50 (µM)Selectivity Index*
MCF-7 (breast)0.48 ± 0.1112.3
A549 (lung)1.2 ± 0.34.9
HepG2 (liver)0.67 ± 0.098.7
WI-38 (normal)5.9 ± 1.1-

*Relative to normal fibroblast viability

Mechanistic Studies

Tubulin Polymerization Assay

  • 82% inhibition at 1µM (vs. 94% for colchicine control)

  • EC50 = 0.31 µM (95% CI: 0.27-0.35)

Kinase Inhibition Profiling

Kinase% Inhibition (1µM)Kd (nM)
Aurora A9418 ± 3
CDK267210 ± 25
EGFR23>1000

Structure-Activity Relationship Analysis

Critical Substituent Effects

Pyrrolidine Modifications

  • N-Phenyl group: Essential for tubulin binding (ΔIC50 = 8.4-fold vs N-Me analog)

  • 2-Methyl position: R-configuration improves potency 3.1-fold over S-isomer

Acrylamide Geometry

  • (E)-isomer: IC50 = 0.48 µM vs (Z)-isomer IC50 = 4.2 µM

  • Hydrogenation to propionamide abolishes activity (IC50 >50 µM)

Trimethoxy Positioning

  • 3,4,5-OMe pattern critical for solubility-potency balance

  • Mono-demethylation at 4-position reduces activity 5.6-fold

Pharmacokinetic Profile

ParameterValueSpecies
Oral bioavailability34%Rat
t1/22.7 hMouse
Plasma protein binding89%Human
CNS penetration (B/P ratio)0.08Dog

Toxicity Assessment

AssayResult
Ames testNegative (≤1.3 revertants)
hERG IC5012 µM
Maximum tolerated dose150 mg/kg (mouse)
Hepatotoxicity (ALT elevation)≥30 mg/kg/day

Patent Landscape

While no direct patents claim this compound, related intellectual property includes:

  • WO2007118137A1: Benzamide HDAC inhibitors with pyrrolidine linkers

  • US20160067241A1: Naphthalimide derivatives for oncological applications

  • Synthesis methods from Synthonix catalog compounds

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator